8-溴-环状ADP-核糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
概述
描述
8-Bromo-Cyclic ADP-Ribose is a synthetic analog of cyclic adenosine diphosphate-ribose, a naturally occurring molecule involved in calcium signaling within cells. This compound is known for its ability to modulate calcium release from intracellular stores, making it a valuable tool in scientific research, particularly in the fields of cell biology and pharmacology .
科学研究应用
8-Bromo-Cyclic ADP-Ribose has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of calcium signaling and the role of cyclic adenosine diphosphate-ribose in various chemical reactions.
Biology: Researchers use this compound to investigate calcium release mechanisms in different cell types, including cardiac and smooth muscle cells.
Medicine: It has potential therapeutic applications in treating diseases related to calcium signaling dysregulation, such as cardiac arrhythmias and hypertension.
Industry: The compound is used in the development of new drugs and diagnostic tools that target calcium signaling pathways .
作用机制
Target of Action
The primary target of 8-Bromo-cADPR is the ryanodine receptors (RyRs) . RyRs are calcium channels located in the sarco/endooplasmic reticulum (S/ER) of cells . They play a crucial role in the regulation of intracellular calcium signals .
Mode of Action
8-Bromo-cADPR acts as a competitive antagonist of cyclic adenosine diphosphate-ribose (cADPR), a calcium mobilizing messenger . It blocks the calcium release evoked by cADPR . This interaction with RyRs can mediate two opposing functions, namely pulmonary artery dilation and constriction, in a manner seemingly independent of IP3Rs or calcium influx pathways .
Biochemical Pathways
8-Bromo-cADPR affects the biochemical pathways involving calcium signaling. It interferes with the activation of RyRs by cADPR, thus modulating the release of calcium from the S/ER . This can result in either highly localized calcium signals, such as calcium sparks, or propagating, global calcium waves .
Pharmacokinetics
It is known to be a stable, cell-permeable analog of cadpr .
Result of Action
The action of 8-Bromo-cADPR results in the modulation of intracellular calcium signals. By blocking the action of cADPR, it can affect various cellular functions that are controlled by calcium signals . For instance, it can mediate pulmonary artery dilation and constriction .
Action Environment
The action of 8-Bromo-cADPR can be influenced by the cellular environment. For example, the presence of different RyR subtypes in different cellular compartments can influence its effects . Furthermore, the compound’s action can also be affected by the formation of intracellular junctions by the S/ER .
安全和危害
未来方向
The peculiar pharmacology of 8-bromo-cyclic adenosine diphosphate-ribose (8-bromo-cADPR) has prompted the development and testing of a novel hypothesis on the mechanism of intracellular calcium signaling . This research could lead to new insights into the role of 8-bromo-Cyclic ADP-Ribose in cellular processes .
生化分析
Biochemical Properties
8-Bromo-Cyclic ADP-Ribose is known to interact with various enzymes and proteins. It appears to activate calcium channels in intracellular membranes, which in turn activate ryanodine receptors . It is also known to block calcium release evoked by cADP-ribose in sea urchin egg homogenates .
Cellular Effects
8-Bromo-Cyclic ADP-Ribose has significant effects on various types of cells and cellular processes. It influences cell function by regulating calcium release from the sarco/endooplasmic reticulum . This regulation of calcium signals controls a plethora of cellular functions .
Molecular Mechanism
At the molecular level, 8-Bromo-Cyclic ADP-Ribose exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to block calcium release evoked by cADP-ribose, indicating its role in enzyme inhibition .
Metabolic Pathways
8-Bromo-Cyclic ADP-Ribose is involved in metabolic pathways related to calcium signaling. It is biosynthesized from NAD+ by cADP-ribose synthases, including CD38 .
准备方法
The synthesis of 8-Bromo-Cyclic ADP-Ribose typically involves the enzymatic cyclization of 8-bromo-NAD+ by ADP-ribosyl cyclase. This process can be carried out under controlled laboratory conditions to ensure high purity and yield. Industrial production methods may involve similar enzymatic processes but on a larger scale, with additional purification steps to meet commercial standards .
化学反应分析
8-Bromo-Cyclic ADP-Ribose undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can alter the oxidation state of the compound, affecting its biological activity.
Substitution: The bromine atom in the compound can be substituted with other functional groups, potentially modifying its properties.
Hydrolysis: This reaction can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
Similar compounds to 8-Bromo-Cyclic ADP-Ribose include:
Cyclic ADP-Ribose: The natural analog involved in calcium signaling.
7-Deaza-8-bromo-Cyclic ADP-Ribose: A membrane-permeant analog with similar biological activity.
8-Amino-Cyclic ADP-Ribose: Another synthetic analog with distinct properties.
8-Bromo-Cyclic ADP-Ribose is unique due to its high specificity and potency as an antagonist of cyclic adenosine diphosphate-ribose, making it a valuable tool for studying calcium signaling pathways .
属性
{ "Design of Synthesis Pathway": "The synthesis of 8-bromo-Cyclic ADP-Ribose can be achieved through a multi-step approach involving the modification of the existing Cyclic ADP-Ribose molecule.", "Starting Materials": [ "Cyclic ADP-Ribose", "Bromine", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Cyclic ADP-Ribose is reacted with acetic anhydride and pyridine to form the acetate ester intermediate.", "Step 2: The acetate ester intermediate is then reacted with bromine in the presence of hydrochloric acid to introduce the bromine at the 8-position.", "Step 3: The resulting product is then treated with sodium bicarbonate to neutralize the acid and the mixture is extracted with ethyl acetate.", "Step 4: The organic layer is separated and washed with water and brine, then dried over sodium sulfate.", "Step 5: The solvent is removed under reduced pressure to obtain the crude product.", "Step 6: The crude product is purified by column chromatography using a mixture of methanol and ethyl acetate as the eluent to obtain the final product, 8-bromo-Cyclic ADP-Ribose." ] } | |
CAS 编号 |
151898-26-9 |
分子式 |
C15H20BrN5O13P2 |
分子量 |
620.20 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R)-2-[[(6aR,8R,9R,9aS)-8-(6-amino-8-bromopurin-9-yl)-4,9-dihydroxy-2,4-dioxo-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadiphosphocin-2-yl]oxy]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H20BrN5O13P2/c16-15-20-6-11(17)18-3-19-12(6)21(15)13-9(25)10-5(30-13)2-29-35(26,27)34-36(28,32-10)33-14-8(24)7(23)4(1-22)31-14/h3-5,7-10,13-14,22-25H,1-2H2,(H,26,27)(H2,17,18,19)/t4-,5-,7-,8-,9-,10-,13-,14+,36?/m1/s1 |
InChI 键 |
PLQQKRPSINJWTK-VNMBDIRDSA-N |
手性 SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)O[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |
SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)OC5C(C(C(O5)CO)O)O |
规范 SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)OC5C(C(C(O5)CO)O)O |
外观 |
Assay:≥95%A crystalline solid |
同义词 |
8-bromo-cADPR; 8-bromo-cADP-Ribose |
产品来源 |
United States |
Q1: What is the primary target of 8-Bromo-cADPR?
A1: 8-Bromo-cADPR acts primarily as an antagonist of cyclic ADP-ribose (cADPR) at ryanodine receptors (RyRs) [, , , , , , , , , , , , , ]. RyRs are intracellular calcium channels located on the sarcoplasmic/endoplasmic reticulum (S/ER). By blocking cADPR binding, 8-Bromo-cADPR inhibits the release of calcium from these intracellular stores [, , , , , , , , , , , , , ].
Q2: Does 8-Bromo-cADPR have any agonist activity?
A2: While primarily considered an antagonist, some studies have reported weak agonist activity of 8-Bromo-cADPR at higher concentrations in specific cell types or experimental conditions [, ].
Q3: What are the downstream consequences of blocking cADPR signaling with 8-Bromo-cADPR?
A3: Blocking cADPR signaling with 8-Bromo-cADPR can have diverse effects depending on the cell type and physiological process being studied. Some examples include:
- Inhibition of smooth muscle contraction: Studies have shown that 8-Bromo-cADPR can inhibit vasoconstriction in various blood vessels, including coronary arteries [, ], pulmonary arteries [, , ], and renal arteries [].
- Modulation of immune responses: 8-Bromo-cADPR has been implicated in modulating phagocytosis in macrophages [] and influencing cytokine-induced airway hyperresponsiveness in asthma models [, , ].
- Effects on neuronal function: Research suggests 8-Bromo-cADPR may impact neuronal signaling, as demonstrated by its ability to modulate sensory synaptic transmission [] and influence calcium signaling in neuronal cells [].
Q4: What is the molecular formula and weight of 8-Bromo-cADPR?
A4: The molecular formula of 8-Bromo-cADPR is C15H18BrN5O12P2, and its molecular weight is 586.18 g/mol.
Q5: What are the key structural features of 8-Bromo-cADPR determined through spectroscopic data?
A5: Nuclear Magnetic Resonance (NMR) studies have revealed crucial structural information about 8-Bromo-cADPR:
- Conformation: Similar to cADPR, the N9-linked ribose in 8-Bromo-cADPR adopts a C-2' endo conformation [, ]. Additionally, it exhibits a syn conformation about the N9-glycosyl linkage [].
- Thermodynamic Parameters: Variable-temperature NMR studies have determined thermodynamic parameters associated with the conformational equilibria of 8-Bromo-cADPR, highlighting subtle differences compared to cADPR itself []. These variations in thermodynamic properties may influence its binding affinity and antagonistic activity.
Q6: Is 8-Bromo-cADPR susceptible to hydrolysis?
A6: 8-Bromo-cADPR demonstrates significantly improved stability against chemical hydrolysis compared to cADPR [, ]. This enhanced stability is attributed to the presence of the bromine atom at the 8-position.
Q7: Is 8-Bromo-cADPR stable in biological systems?
A7: Studies have shown that 8-Bromo-cADPR is resistant to enzyme-mediated hydrolysis by CD38, an ectoenzyme involved in cADPR metabolism []. This resistance to enzymatic degradation enhances its utility in biological research.
Q8: Does 8-Bromo-cADPR possess any catalytic activity?
A8: 8-Bromo-cADPR is not known to exhibit any intrinsic catalytic properties. It primarily functions by competitively antagonizing cADPR at its target, the ryanodine receptor.
Q9: Have computational approaches been applied to study 8-Bromo-cADPR?
A9: Yes, computational chemistry and modeling techniques, like molecular docking and molecular dynamics simulations, can be utilized to investigate the binding mode of 8-Bromo-cADPR to the ryanodine receptor and elucidate the structural basis for its antagonistic activity.
Q10: How does the 8-bromo substitution in cADPR contribute to its antagonistic activity?
A10: The introduction of the bromine atom at the 8-position is crucial for conferring antagonistic properties to cADPR. This substitution likely influences the interactions between the compound and the ryanodine receptor, preventing cADPR binding and subsequent calcium release [, ].
Q11: What is the significance of the 2'-hydroxyl group in cADPR analogs for their activity?
A11: Studies comparing the activity of 2'-deoxy-cADPR analogs with their corresponding cADPR counterparts have revealed that the 2'-hydroxyl group, while not essential for the calcium-mobilizing activity of cADPR itself, significantly contributes to the antagonistic activity of 8-substituted cADPR analogs []. This suggests a crucial role of this structural motif in mediating interactions with the ryanodine receptor and influencing the balance between agonist and antagonist activity.
Q12: What are the typical formulation strategies employed for 8-Bromo-cADPR in research settings?
A12: 8-Bromo-cADPR is typically dissolved in aqueous solutions such as DMSO or buffer solutions for in vitro experiments. For in vivo applications, it can be administered via various routes, including intravenous, intraperitoneal, or intracerebroventricular injections.
Q13: Can you provide some specific examples of the use of 8-Bromo-cADPR in in vitro and in vivo models?
A13: 8-Bromo-cADPR has been widely utilized in various research models, including:
- Isolated cells: In studies using isolated cells, 8-Bromo-cADPR has been instrumental in elucidating the role of cADPR signaling in regulating calcium release from intracellular stores in various cell types, such as smooth muscle cells [, , ], endothelial cells [], and immune cells [].
- Animal models: In vivo studies utilizing 8-Bromo-cADPR have provided valuable insights into the physiological roles of cADPR signaling in processes such as hypoxic pulmonary vasoconstriction [, ], morphine tolerance [], and airway hyperresponsiveness [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。